N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
This compound is a triazolopyrimidine-derived acetamide featuring a phenyl group at position 5 of the triazolopyrimidine core and a sulfanyl bridge connecting the acetamide moiety to position 3 of the heterocyclic ring. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13(28)22-15-8-5-9-16(10-15)23-19(30)12-31-21-26-25-20-24-18(29)11-17(27(20)21)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,22,28)(H,23,30)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAMEEHBBRBRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Thioxopyrimidin-4-One with Hydrazonoyl Chlorides
The triazolopyrimidinone core is synthesized via regioselective cyclocondensation between 5-phenyl-2-thioxopyrimidin-4-one and hydrazonoyl chlorides under basic conditions. Computational studies indicate electronic factors dictate the formation of thetriazolo[4,3-a]pyrimidin-7(1H)-one isomer over thetriazolo[1,5-a]pyrimidin-5(1H)-one variant.
Reaction Conditions
- Base: Triethylamine (2.5 eq) in methanol
- Temperature: Reflux (65–70°C) for 4–6 hours
- Yield: 68–75% for analogous derivatives
Mechanistic Insight
The thione sulfur in 2-thioxopyrimidin-4-one attacks the electrophilic carbon of the hydrazonoyl chloride, followed by cyclization and elimination of hydrogen chloride to form the triazole ring.
Functionalization: Sulfanylacetamide Sidechain Introduction
Thiolation at Position 3
The 3-mercapto intermediate is generated via nucleophilic displacement of a chloro or nitro leaving group on the triazolopyrimidinone core.
Protocol
- Chlorination: Treat core with POCl₃ at 80°C for 2 hours to introduce Cl at position 3.
- Thiolation: React with NaSH (1.2 eq) in DMF at 25°C for 12 hours.
Key Parameters
Acetamide Coupling
The sulfanyl group undergoes alkylation with 2-chloro-N-(3-aminophenyl)acetamide.
Stepwise Process
- Alkylation:
- Acetylation:
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 8–10 hours | |
| Temperature | 50–55°C | |
| Isolated Yield | 74% |
Regioselectivity and Stereochemical Considerations
Electronic Effects on Cyclocondensation
Density functional theory (DFT) calculations demonstrate that electron-withdrawing groups on the hydrazonoyl chloride favor attack at the pyrimidinone’s sulfur, leading to the observedtriazolo[4,3-a] regioisomer.
Steric Hindrance in Sulfanylalkylation
Bulky substituents at position 5 (phenyl group) limit reaction sites, ensuring selective thiolation at position 3. Molecular modeling of analogous compounds shows a 4.2 Å distance between position 3 and the phenyl ring, minimizing steric clashes.
Purification and Characterization
Chromatographic Separation
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
HRMS (ESI-TOF)
Industrial-Scale Production Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the triazolopyrimidine core or the sulfanyl group, leading to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetamidophenyl or sulfanylacetamide groups, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to derivatives with potentially different biological activities.
Scientific Research Applications
Potential Biological Activities
-
Antimicrobial Activity :
- Compounds with similar structural frameworks have demonstrated antimicrobial properties. The triazolo-pyrimidine structure is often associated with inhibition of bacterial growth and could be explored for developing new antibiotics.
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Research into related compounds indicates that they may inhibit key inflammatory pathways, such as the cyclooxygenase (COX) enzymes. This could position N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide as a candidate for treating inflammatory diseases .
Synthesis and Mechanism of Action
The synthesis of this compound can be achieved through multiple pathways involving standard organic reactions such as nucleophilic substitutions and cyclization processes. Understanding the mechanism of action is crucial for optimizing its therapeutic potential:
- Mechanisms : The compound may exert its effects by interacting with specific biological targets such as enzymes or receptors involved in disease processes. For instance, the sulfanyl group can facilitate binding to target proteins, enhancing the compound's efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes or receptors, potentially inhibiting their activity. The acetamidophenyl and sulfanylacetamide groups may enhance binding affinity or specificity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Biological Activity
N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features combine a triazole and a pyrimidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 434.5 g/mol. The compound features a sulfanyl group linked to a 7-oxo-5-phenyl triazolo-pyrimidine structure, which suggests potential bioactivity due to the presence of multiple functional groups conducive to interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : A series of related triazolo-pyrimidine derivatives were evaluated for their anticancer activity against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values ranging from 1.42 to 6.52 µM against multiple cancer types, including melanoma and leukemia .
- Mechanistic Insights : Mechanistic studies indicated that these compounds could induce apoptosis and cause cell cycle arrest at the G2/M phase. The increase in active caspase-3 levels and the disruption of mitochondrial membrane potential were noted as key mechanisms leading to cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural components:
| Component | Function |
|---|---|
| Acetamido Group | Enhances solubility and bioavailability |
| Triazole Ring | Involved in metal coordination and enzyme inhibition |
| Pyrimidine Moiety | Known for its role in nucleic acid metabolism and as a scaffold for drug design |
Case Studies
Several case studies have demonstrated the efficacy of similar compounds:
- Compound Evaluation : In a study evaluating 6-amino derivatives of pyrimidines for anticancer activity, one compound showed a selectivity ratio ranging from 0.7 to 39 across different cancer subpanels with significant activity against leukemia cells .
- Clinical Relevance : The promising results from preclinical studies have led to further investigations into the pharmacokinetics and toxicity profiles of these compounds in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide derivatives and heterocyclic systems. Below is a detailed comparison based on synthesis, substituent effects, and inferred bioactivity:
Core Heterocyclic Structure
- Target Compound : The triazolo[4,3-a]pyrimidine core fused with a 7-oxo group provides a planar, electron-deficient system conducive to π-π stacking and hydrogen bonding.
- N-Phenyl-2-(8,9,10,11-Tetrahydro[1]Benzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamide (10a): Features a benzothieno-triazolopyrimidine core, which adds a sulfur atom and a tetrahydrobenzene ring. This enhances lipophilicity and may alter metabolic stability compared to the target compound .
- N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide : Utilizes a simpler triazole ring with pyridyl and ethyl substituents, likely reducing steric hindrance but limiting π-system interactions .
Substituent Effects
- Position 5 Substituent :
- Sulfanyl Linker: The sulfanyl bridge in the target compound and 10a–c () improves solubility compared to non-thioether analogs. However, oxidation to sulfone/sulfoxide derivatives could affect stability .
Inferred Bioactivity
- Antimalarial Potential: Compounds like 4f/4g were evaluated in pLDH assays, indicating possible antiparasitic activity. The target compound’s triazolopyrimidine core may similarly target purine metabolism enzymes .
- Anticancer Applications: The benzothieno-triazolopyrimidine derivatives () and ferroptosis-inducing agents () suggest that the target compound’s 7-oxo group could modulate redox pathways or kinase inhibition .
- Metabolic Stability : The fluorophenyl and pyridyl groups in improve pharmacokinetics, whereas the target compound’s phenyl and acetamide groups may enhance tissue penetration .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions starting with a triazolopyrimidine core. A typical approach includes:
- Step 1 : Formation of the triazolopyrimidine scaffold via cyclization of thiourea derivatives with α,β-unsaturated ketones under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Step 2 : Thioether linkage introduction using a nucleophilic substitution reaction between the triazolopyrimidine thiol group and a halogenated acetamide derivative (e.g., chloroacetamide in acetone with K₂CO₃ as a base) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity (>95%) product .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : ¹H and ¹³C NMR to confirm substituent positions and thioether connectivity (e.g., δ ~4.3 ppm for –S–CH₂– and ~170 ppm for carbonyl groups) .
- IR : Detect key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
- HPLC-MS : Validate purity and molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical mass) .
Q. How can preliminary biological activity screening be designed?
- Enzyme inhibition assays : Test against kinases (e.g., CDKs) or proteases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves (0.1–100 µM range) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Q. What are the stability considerations for this compound?
- Solubility : Test in DMSO, PBS, and cell culture media. Poor aqueous solubility may require formulation with cyclodextrins or surfactants .
- Storage : Store at –20°C in airtight, light-protected vials. Monitor degradation via HPLC every 3 months .
Advanced Research Questions
Q. How can synthesis be optimized for scalability and yield?
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, vary K₂CO₃ concentration (1–3 eq.) and reaction time (4–12 hr) to maximize thioether coupling efficiency .
- Flow chemistry : Explore continuous-flow reactors to enhance reproducibility and reduce side reactions in cyclization steps .
Q. How to resolve contradictions in bioactivity data across studies?
Q. What methodologies elucidate interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on hydrogen bonding with the triazolopyrimidine core and hydrophobic interactions with phenyl substituents .
- Mutagenesis studies : Engineer kinase mutants (e.g., CDK2 T160A) to validate predicted binding residues .
Q. How to conduct structure-activity relationship (SAR) studies?
Q. What advanced techniques identify degradation pathways?
- Stress testing : Expose the compound to heat (40–60°C), light (UV-A), and oxidative conditions (H₂O₂). Monitor degradation products via LC-MS/MS .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways of the acetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
